![molecular formula C15H15NO3S B7663011 N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide](/img/structure/B7663011.png)
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide, also known as DBM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DBM belongs to the class of benzofuran derivatives and has been shown to possess various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. In
作用機序
The exact mechanism of action of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory, anticancer, and neuroprotective properties, this compound has been shown to have antioxidant activity, reducing oxidative stress in cells. This compound has also been shown to have antimicrobial activity, inhibiting the growth of bacteria and fungi.
実験室実験の利点と制限
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied and has a well-established safety profile. However, there are also some limitations to its use. This compound has low solubility in aqueous solutions, which can make it difficult to administer in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are many potential future directions for research on N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to protect neurons from damage caused by oxidative stress and inflammation, and further studies could investigate its potential as a therapeutic agent for these diseases.
Another area of interest is the use of this compound in combination with other drugs. Studies have shown that this compound can enhance the efficacy of chemotherapy drugs, and further research could investigate its potential to enhance the efficacy of other drugs.
Finally, further studies could investigate the potential of this compound as a treatment for other inflammatory diseases, such as multiple sclerosis and psoriasis. This compound has been shown to have anti-inflammatory activity in animal models of these diseases, and further studies could investigate its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in a variety of areas, including inflammation, cancer, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has several advantages for use in lab experiments, but also has some limitations. Future research could investigate its potential as a treatment for other diseases and in combination with other drugs.
合成法
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide can be synthesized using various methods, including the reaction of 3-(2,3-dihydro-1-benzofuran-5-yl)aniline with methanesulfonyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 3-(2,3-dihydro-1-benzofuran-5-yl)aniline with methanesulfonic acid and sulfur trioxide, and the reaction of 3-(2,3-dihydro-1-benzofuran-5-yl)aniline with methanesulfonic acid and thionyl chloride.
科学的研究の応用
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
This compound has also been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
特性
IUPAC Name |
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-20(17,18)16-14-4-2-3-11(10-14)12-5-6-15-13(9-12)7-8-19-15/h2-6,9-10,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVMCCUZCMMLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)
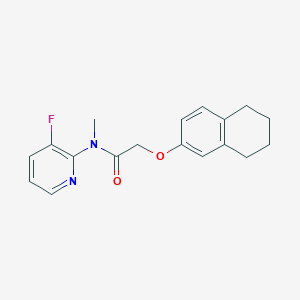
![2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)

![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)
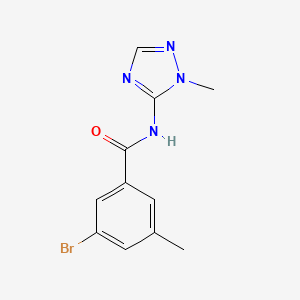
![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)
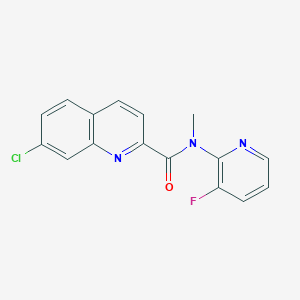
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
![(1S)-2,2-dimethyl-N-[2-(3-methylimidazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7662992.png)
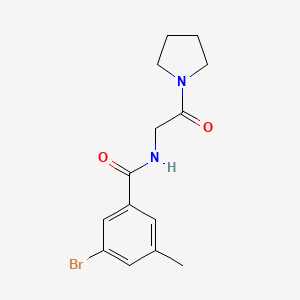
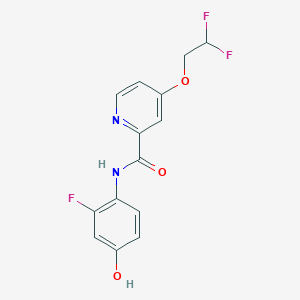
![5-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7663013.png)
![1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine](/img/structure/B7663018.png)
